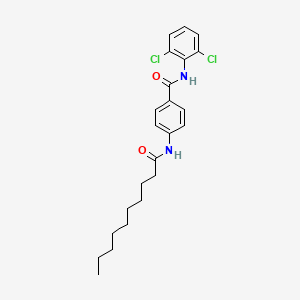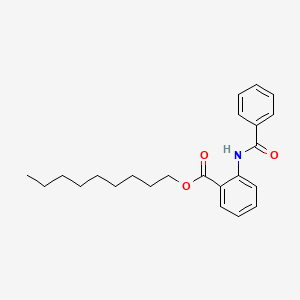![molecular formula C20H15F4NO2 B11561844 N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B11561844.png)
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a naphthalene core substituted with a carboxamide group and a tetrafluoropropoxyphenyl moiety.
- The compound’s structure is characterized by its aromatic rings and functional groups, making it interesting for various applications.
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide: is a chemical compound with the molecular formula C₁₅H₁₁F₄N₂O₂.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes may vary, one approach involves coupling 2,2,3,3-tetrafluoropropoxyaniline with naphthalene-1-carboxylic acid under appropriate conditions.
Reaction Conditions: These reactions typically occur under inert atmospheres, using suitable catalysts and solvents.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, reactivity, and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for designing novel materials due to its unique substituents.
Biology: Researchers explore its interactions with biological macromolecules, potentially leading to drug discovery.
Medicine: Investigations focus on its pharmacological properties, bioavailability, and toxicity.
Industry: Applications include organic electronics, liquid crystals, and specialty polymers.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The combination of naphthalene and tetrafluoropropoxyphenyl groups sets N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide apart.
Remember that this compound’s potential applications and mechanisms continue to be explored through scientific research
Eigenschaften
Molekularformel |
C20H15F4NO2 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15F4NO2/c21-19(22)20(23,24)12-27-15-10-8-14(9-11-15)25-18(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,12H2,(H,25,26) |
InChI-Schlüssel |
OCYNXAHAGGNPJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11561773.png)

![N-(1-{N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11561776.png)
![4-chloro-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11561781.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol](/img/structure/B11561783.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11561786.png)
![benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate](/img/structure/B11561794.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11561804.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11561806.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11561807.png)

![4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11561818.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561819.png)
